REACTION_CXSMILES
|
C([O:3][C:4]([CH:6]1[CH2:11][CH2:10][C:9]([F:13])([F:12])[CH2:8][CH2:7]1)=O)C.[H-].C([Al+]CC(C)C)C(C)C.C1(C)C=CC=CC=1.[Cl-].[NH4+].Cl>C1(C)C=CC=CC=1>[F:12][C:9]1([F:13])[CH2:10][CH2:11][CH:6]([CH:4]=[O:3])[CH2:7][CH2:8]1 |f:1.2.3,4.5|
|
Name
|
|
Quantity
|
173 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C1CCC(CC1)(F)F
|
Name
|
diisobutyl aluminum hydride toluene
|
Quantity
|
945 mL
|
Type
|
reactant
|
Smiles
|
[H-].C(C(C)C)[Al+]CC(C)C.C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
1 L
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-65 °C
|
Type
|
CUSTOM
|
Details
|
lower temperatures and then the reaction solution was stirred at −65° C. for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added at −40° C.
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with toluene
|
Type
|
WASH
|
Details
|
the combined organic layers were washed with 1 N hydrochloric acid, saturated sodium hydrogencarbonate aqueous solution and saturated sodium chloride aqueous solution in order
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with anhydrous magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
The solvent was distilled off under reduced pressure
|
Type
|
DISTILLATION
|
Details
|
the obtained oily residue was subjected to distillation under reduced pressure (55-57° C./6 mmHg)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
FC1(CCC(CC1)C=O)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 75.3 g | |
YIELD: PERCENTYIELD | 57% | |
YIELD: CALCULATEDPERCENTYIELD | 56.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |